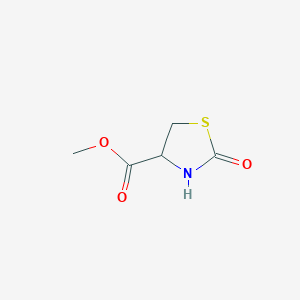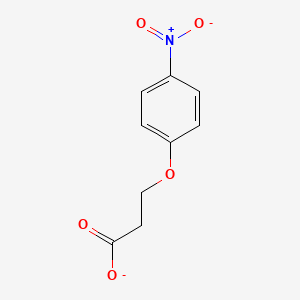![molecular formula C21H12AsF9 B14753304 Tris[4-(trifluoromethyl)phenyl]arsane CAS No. 809-14-3](/img/structure/B14753304.png)
Tris[4-(trifluoromethyl)phenyl]arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[4-(trifluoromethyl)phenyl]arsane is an organoarsenic compound characterized by the presence of three 4-(trifluoromethyl)phenyl groups attached to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris[4-(trifluoromethyl)phenyl]arsane typically involves the reaction of 4-(trifluoromethyl)phenylmagnesium bromide with arsenic trichloride. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or diethyl ether. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete reaction.
Purification: The product is purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger reaction vessels and increased quantities of reagents.
Automation: Employing automated systems for precise control of reaction conditions.
Purification: Utilizing industrial-scale purification methods such as distillation and large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tris[4-(trifluoromethyl)phenyl]arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation states of arsenic.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products
Oxidation: Arsenic oxides and trifluoromethyl-substituted phenyl derivatives.
Reduction: Lower oxidation states of arsenic compounds.
Substitution: Various substituted phenylarsanes.
Aplicaciones Científicas De Investigación
Tris[4-(trifluoromethyl)phenyl]arsane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.
Mecanismo De Acción
The mechanism of action of Tris[4-(trifluoromethyl)phenyl]arsane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The arsenic atom can form covalent bonds with thiol groups in proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Tris[4-(trifluoromethyl)phenyl]phosphine: Similar structure but with a phosphorus atom instead of arsenic.
Tris[4-(trifluoromethyl)phenyl]amine: Contains a nitrogen atom in place of arsenic.
Tris[4-(trifluoromethyl)phenyl]borane: Features a boron atom instead of arsenic.
Uniqueness
Tris[4-(trifluoromethyl)phenyl]arsane is unique due to the presence of the arsenic atom, which imparts distinct chemical reactivity and potential biological activity compared to its phosphorus, nitrogen, and boron analogs. The trifluoromethyl groups further enhance its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Número CAS |
809-14-3 |
|---|---|
Fórmula molecular |
C21H12AsF9 |
Peso molecular |
510.2 g/mol |
Nombre IUPAC |
tris[4-(trifluoromethyl)phenyl]arsane |
InChI |
InChI=1S/C21H12AsF9/c23-19(24,25)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(26,27)28)18-11-5-15(6-12-18)21(29,30)31/h1-12H |
Clave InChI |
MCXDVCAGRCRFKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)[As](C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)
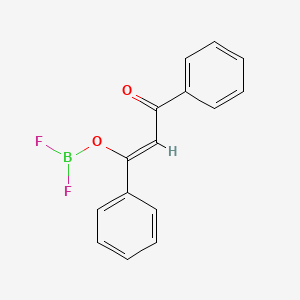
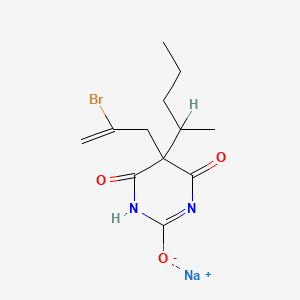
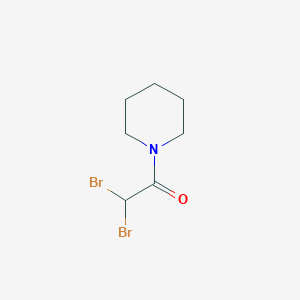
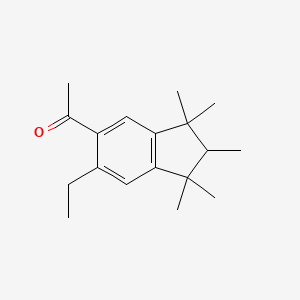

![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)
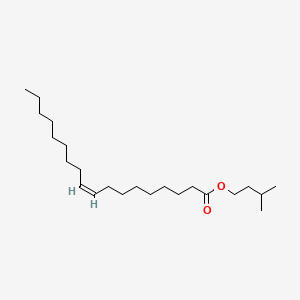

![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
